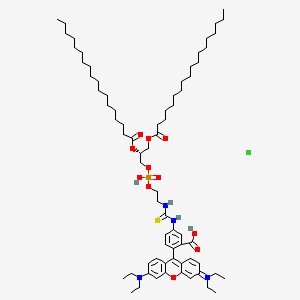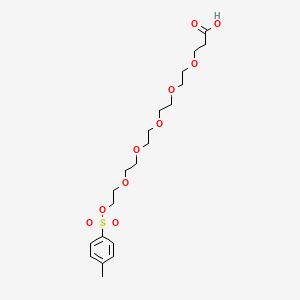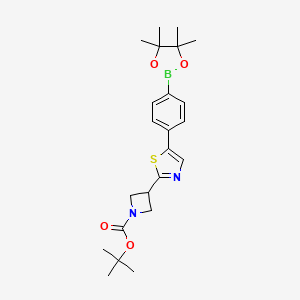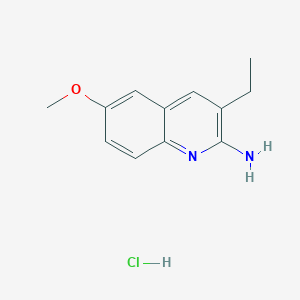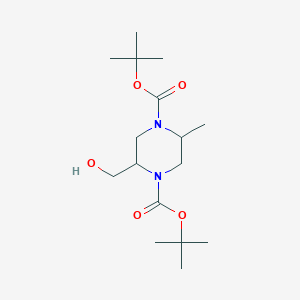
(2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethyl oxalate.
Hydroxymethylation: The piperazine ring is then hydroxymethylated using formaldehyde under basic conditions.
Esterification: The hydroxymethylated piperazine is esterified with tert-butyl chloroformate to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups play a crucial role in its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
- Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-ethylpiperazine-1,4-dicarboxylate
- Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-phenylpiperazine-1,4-dicarboxylate
Comparison:
- Uniqueness: Di-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Chemical Properties: The presence of the methyl group enhances its lipophilicity compared to its ethyl and phenyl counterparts.
- Biological Activity: The compound’s unique structure allows for specific interactions with biological targets, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C16H30N2O5 |
|---|---|
Molecular Weight |
330.42 g/mol |
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C16H30N2O5/c1-11-8-18(14(21)23-16(5,6)7)12(10-19)9-17(11)13(20)22-15(2,3)4/h11-12,19H,8-10H2,1-7H3 |
InChI Key |
HZKVRPTUZKGZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


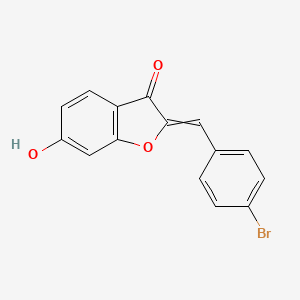
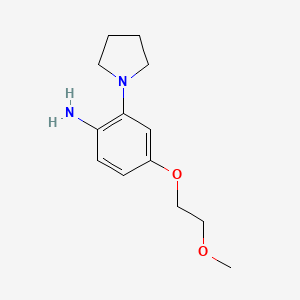
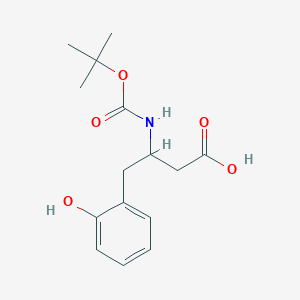

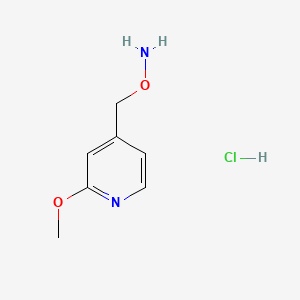
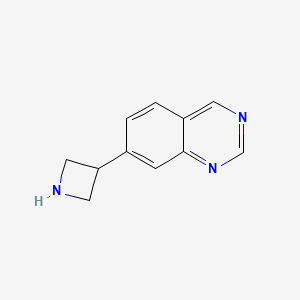
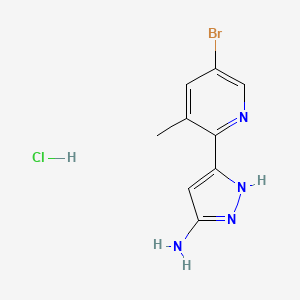
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
